

# A Comparative Analysis of "U-104" Variants in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                 |           |
|----------------------|---------------------------------|-----------|
| Compound Name:       | Carbonic anhydrase inhibitor 15 |           |
| Cat. No.:            | B12383129                       | Get Quote |

An Objective Guide for Researchers and Drug Development Professionals

The designation "U-104" is associated with multiple distinct investigational compounds in oncology, each with a unique mechanism of action and therapeutic target. This guide provides a comparative analysis of four such agents: U-104 (SLC-0111), a carbonic anhydrase inhibitor; ISU104 (Barecetamab), an ErbB3-targeting monoclonal antibody; AK104 (Cadonilimab), a PD-1/CTLA-4 bispecific antibody; and PR-104, a hypoxia-activated prodrug. This publication aims to clarify their differences, present available preclinical and clinical data, and detail relevant experimental methodologies to aid researchers in the field of cancer therapeutics.

### U-104 (SLC-0111): The Carbonic Anhydrase Inhibitor

U-104, also known as SLC-0111, is a ureido-substituted benzenesulfonamide that acts as a potent and selective inhibitor of tumor-associated carbonic anhydrase (CA) isoforms IX and XII. [1][2][3] These enzymes are critical for cancer cell survival in hypoxic microenvironments by regulating intra- and extracellular pH.[3][4] By inhibiting CAIX and CAXII, U-104 (SLC-0111) disrupts pH balance, leading to intracellular acidification, reduced tumor cell growth, and increased apoptosis.[1][4]

## Data Presentation: Preclinical Efficacy of U-104 (SLC-0111)



| Parameter                   | Target                                   | Value /<br>Observation             | Cancer<br>Model(s)     | Source(s) |
|-----------------------------|------------------------------------------|------------------------------------|------------------------|-----------|
| Inhibitory<br>Constant (Ki) | CAIX                                     | 45.1 nM                            | Cell-free assay        | [3][5][6] |
| CAXII                       | 4.5 nM                                   | Cell-free assay                    | [3][5][6]              |           |
| IC50 (Cell<br>Viability)    | CAIX/XII                                 | 18.15 μg/mL                        | MCF7 (Breast)          | [2]       |
| 8.71 μg/mL                  | PC3 (Prostate)                           | [2]                                |                        |           |
| 13.53 μg/mL                 | HT-29 (Colon)                            | [2]                                | _                      |           |
| In Vivo Efficacy            | Tumor Growth                             | Inhibition of primary tumor growth | MDA-MB-231<br>(Breast) | [5][6]    |
| Metastasis                  | Inhibition of metastases formation       | 4T1 (Breast)                       | [5]                    |           |
| Cancer Stem<br>Cells        | Reduction of cancer stem cell population | MDA-MB-231<br>(Breast)             | [5]                    | _         |

### **Signaling Pathway Diagram**





Click to download full resolution via product page

Mechanism of Action for U-104 (SLC-0111).

#### **Experimental Protocol: Cell Viability (SRB Assay)**

This protocol outlines the methodology for determining the cytotoxic effects of U-104 (SLC-0111) on cancer cell lines.

 Cell Seeding: Plate cancer cells (e.g., PC3, MCF7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.



- Compound Treatment: Treat cells with increasing concentrations of U-104 (SLC-0111) dissolved in DMSO, with the final DMSO concentration kept below 0.1%. Include a vehicleonly control.
- Incubation: Incubate the plates for 72 hours under standard (normoxic) or hypoxic (e.g., 0.2% O<sub>2</sub>) conditions.[4]
- Cell Fixation: Gently aspirate the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
- Staining: Wash the plates five times with slow-running tap water and air dry. Add 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid and stain for 30 minutes.
- Destaining and Solubilization: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
- Data Analysis: Measure the absorbance at 510 nm using a microplate reader. Calculate the IC<sub>50</sub> value by plotting the percentage of cell viability against the log concentration of the compound.[4]

## ISU104 (Barecetamab): The ErbB3-Targeting Antibody

ISU104 (Barecetamab) is a fully human monoclonal antibody that targets ErbB3 (HER3), a member of the epidermal growth factor receptor (EGFR) family.[7] ErbB3 activation, often through ligand (neuregulin-1, NRG1) binding and heterodimerization with other ErbB proteins like EGFR or ErbB2, potently activates the PI3K/Akt signaling pathway, promoting cancer progression and resistance to other targeted therapies.[7][8] ISU104 works by binding to ErbB3, thereby inhibiting ligand binding, preventing heterodimerization, and blocking downstream signaling.[7][9]

## Data Presentation: Clinical Efficacy of ISU104 (Barecetamab)



| Parameter                            | Value /<br>Observation          | Cancer Type(s)                            | Clinical Trial<br>Phase | Source(s) |
|--------------------------------------|---------------------------------|-------------------------------------------|-------------------------|-----------|
| Overall Disease<br>Control Rate      | 60% (9 out of 15 patients)      | Advanced Solid<br>Tumors                  | Phase I                 | [10]      |
| Partial Response<br>Rate             | 7% (1 out of 15 patients)       | Advanced Solid<br>Tumors                  | Phase I                 | [10]      |
| Stable Disease<br>Rate               | 53% (8 out of 15 patients)      | Advanced Solid<br>Tumors                  | Phase I                 | [10]      |
| Combination Therapy (with Cetuximab) |                                 |                                           |                         |           |
| Overall<br>Response Rate             | 36.4% (4 out of<br>11 patients) | Recurrent/Metast<br>atic Head and<br>Neck | Phase Ib                | [11]      |
| Disease Control<br>Rate              | 81.1% (9 out of<br>11 patients) | Recurrent/Metast<br>atic Head and<br>Neck | Phase Ib                | [11]      |
| Recommended<br>Phase II Dose         | 20 mg/kg every 3<br>weeks       | Advanced Solid<br>Tumors                  | Phase I                 | [11]      |

### **Signaling Pathway Diagram**





Click to download full resolution via product page

Mechanism of Action for ISU104 (Barecetamab).

## Experimental Protocol: In Vivo Xenograft Model for Acquired Resistance

This protocol describes a method to evaluate the efficacy of ISU104 in overcoming acquired resistance to standard therapy.[8][12]

Cell Line and Animal Model: Use a cetuximab-sensitive cell line such as FaDu (HNSCC).[8]
 [12] Implant 5x10<sup>6</sup> cells subcutaneously into the flank of athymic nude mice.



- Establishment of Resistance: Once tumors reach ~150 mm³, treat mice with cetuximab (e.g., 5 mg/kg, twice weekly). Continue treatment until tumors show progressive growth, indicating acquired resistance.
- Treatment Groups: Randomize mice with resistant tumors into groups: (1) Vehicle control, (2) Continued Cetuximab, (3) ISU104 monotherapy (e.g., 10 mg/kg), (4) ISU104 and Cetuximab combination.
- Data Collection: Measure tumor volume with calipers twice weekly. Monitor body weight as an indicator of toxicity.
- Endpoint Analysis: At the end of the study, euthanize mice and excise tumors for downstream analysis (e.g., immunoblotting for pErbB3, pAkt).
- Statistical Analysis: Compare tumor growth inhibition (TGI) between treatment groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in tumor growth in the ISU104-treated groups compared to the continued cetuximab group demonstrates its ability to overcome resistance.[12]

# AK104 (Cadonilimab): The PD-1/CTLA-4 Bispecific Antibody

AK104 (Cadonilimab) is a humanized tetravalent bispecific antibody that simultaneously targets two distinct immune checkpoint proteins: Programmed Cell Death Protein 1 (PD-1) and Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4).[13] By blocking both pathways, Cadonilimab is designed to provide a more potent reactivation of the anti-tumor immune response than blocking either pathway alone, while potentially offering a different safety profile. [13][14]

## Data Presentation: Clinical Efficacy of AK104 (Cadonilimab)



| Parameter                                    | Value /<br>Observation | Cancer Type(s)                  | Patient<br>Population      | Source(s) |
|----------------------------------------------|------------------------|---------------------------------|----------------------------|-----------|
| Objective<br>Response Rate<br>(ORR)          | 10%                    | Advanced<br>NSCLC               | IO-naïve, post-<br>chemo   | [15]      |
| 4.3%                                         | Advanced<br>NSCLC      | Refractory to anti-PD-1/L1      | [16][17]                   |           |
| 30.3%                                        | Advanced<br>NSCLC      | PD-(L)1 resistant<br>(in combo) | [18]                       |           |
| Disease Control<br>Rate (DCR)                | 39.1%                  | Advanced<br>NSCLC               | Refractory to anti-PD-1/L1 | [16][17]  |
| 94.0%                                        | Advanced<br>NSCLC      | PD-(L)1 resistant<br>(in combo) | [18][19]                   |           |
| Median<br>Progression-Free<br>Survival (PFS) | 108.0 days             | Advanced<br>NSCLC               | Refractory to anti-PD-1/L1 | [16][17]  |
| 6.5 months                                   | Advanced<br>NSCLC      | PD-(L)1 resistant<br>(in combo) | [18][19]                   |           |

### **Experimental Workflow Diagram**





Click to download full resolution via product page

Mechanism of Action for AK104 (Cadonilimab).

#### **Experimental Protocol: Clinical Trial Efficacy Evaluation**

This protocol outlines the general methodology for a Phase Ib/II clinical study evaluating Cadonilimab in advanced cancer.[15][18][19]

- Patient Selection: Enroll patients with unresectable, locally advanced or metastatic solid tumors (e.g., NSCLC) who have progressed after standard-of-care therapies, including prior PD-(L)1 inhibitors.[18][19]
- Study Design: Conduct a multicenter, open-label, single-arm study. The study may involve a
  dose-escalation phase followed by a dose-expansion phase.
- Treatment Regimen: Administer Cadonilimab intravenously at a specified dose and schedule (e.g., 6 mg/kg every 2 weeks or 10 mg/kg every 3 weeks).[15][19] The drug may be given as monotherapy or in combination with other agents like chemotherapy (docetaxel) or antiangiogenics (anlotinib).[19]



- Efficacy Endpoints: The primary endpoint is typically Objective Response Rate (ORR) or Progression-Free Survival (PFS) at a specific time point (e.g., 6 months).[15][18] Secondary endpoints include Disease Control Rate (DCR), Duration of Response (DoR), and Overall Survival (OS).
- Tumor Assessment: Perform tumor imaging (e.g., CT or MRI) at baseline and every 8-9
  weeks thereafter. Evaluate tumor response according to Response Evaluation Criteria in
  Solid Tumors (RECIST v1.1).[15]
- Safety Monitoring: Monitor and grade adverse events according to Common Terminology Criteria for Adverse Events (CTCAE).

#### PR-104: The Hypoxia-Activated Prodrug

PR-104 is a phosphate ester "pre-prodrug" that is rapidly converted in vivo to its active form, PR-104A.[20][21][22] PR-104A is a dinitrobenzamide nitrogen mustard that acts as a hypoxia-activated prodrug (HAP).[20][23] In the low-oxygen environment characteristic of solid tumors, PR-104A is reduced by cellular reductases to its hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[24] These active metabolites are potent DNA cross-linking agents that induce cell death.[20][24] Activation can also occur independently of hypoxia via the aldo-keto reductase 1C3 (AKR1C3) enzyme.[22][24]

**Data Presentation: Preclinical Efficacy of PR-104** 



| Parameter                                | Value /<br>Observation                          | Cancer<br>Model(s)                 | Condition              | Source(s)    |
|------------------------------------------|-------------------------------------------------|------------------------------------|------------------------|--------------|
| Cytotoxicity                             | 10- to 100-fold increase in cytotoxicity        | 10 human tumor cell lines          | Hypoxia vs.<br>Aerobic | [20][21][25] |
| In Vivo Efficacy<br>(Monotherapy)        | Objective<br>responses at<br>MTD (550<br>mg/kg) | 21 of 34 solid<br>tumor xenografts | N/A                    | [24]         |
| Maintained<br>complete<br>responses      | 7 of 7 acute lymphoblastic leukemia xenografts  | N/A                                | [24]                   |              |
| In Vivo Efficacy<br>(Combination)        | Greater than additive antitumor activity        | Panc-01<br>(Pancreatic)            | with Gemcitabine       | [20][21]     |
| Greater than additive antitumor activity | 22RV1 (Prostate)                                | with Docetaxel                     | [20][21]               |              |
| Significantly active                     | 4 HCC<br>xenografts                             | with Sorafenib                     | [23]                   | -            |

### **Activation Pathway Diagram**





Click to download full resolution via product page

Activation Pathway for the Prodrug PR-104.

#### **Experimental Protocol: Clonogenic Survival Assay**

This protocol is used to assess the cell-killing efficacy of PR-104 in vitro and in vivo.[20][25]

- In Vitro Assay:
  - Treat a suspension of tumor cells (e.g., SiHa, HT29) with various concentrations of PR-104A for a set duration (e.g., 4 hours) under aerobic and hypoxic conditions.
  - After treatment, wash the cells to remove the drug.



- Plate known numbers of viable cells into petri dishes and incubate for 10-14 days to allow colony formation.
- Fix and stain the colonies (e.g., with crystal violet).
- Count colonies containing >50 cells. Calculate the surviving fraction for each treatment condition relative to the untreated control.
- In Vivo (Tumor Excision) Assay:
  - Treat tumor-bearing mice (e.g., HT29 xenografts) with a single dose of PR-104.[25]
  - After a specified time (e.g., 18-24 hours), excise the tumors.
  - Prepare a single-cell suspension from the excised tumors by mechanical disaggregation and enzymatic digestion.
  - Perform a clonogenic survival assay on the resulting cell suspension as described in the in vitro section.
  - This method allows for the quantification of cell kill within the actual tumor microenvironment.

### **Comparative Summary**



| Feature                     | U-104 (SLC-<br>0111)                    | ISU104<br>(Barecetamab)                  | AK104<br>(Cadonilimab)                | PR-104                                                |
|-----------------------------|-----------------------------------------|------------------------------------------|---------------------------------------|-------------------------------------------------------|
| Drug Type                   | Small Molecule                          | Monoclonal<br>Antibody                   | Bispecific<br>Antibody                | Small Molecule<br>Prodrug                             |
| Primary Target(s)           | Carbonic<br>Anhydrase IX/XII            | ErbB3 (HER3)                             | PD-1 and CTLA-                        | DNA (via<br>activated<br>metabolites)                 |
| Mechanism of Action         | pH Regulation<br>Disruption             | Inhibition of<br>ErbB3 Signaling         | Dual Immune<br>Checkpoint<br>Blockade | Hypoxia-<br>Activated DNA<br>Cross-linking            |
| Key Cancer<br>Types Studied | Breast, Prostate,<br>Melanoma,<br>Colon | Head & Neck,<br>Advanced Solid<br>Tumors | Non-Small Cell<br>Lung Cancer         | Leukemia,<br>Various Solid<br>Tumors<br>(preclinical) |
| Development<br>Stage        | Preclinical /<br>Phase I                | Phase I/II                               | Phase lb/II                           | Preclinical /<br>Phase I                              |

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. SLC-0111 (U-104) | CA IX/CA XII inhibitor | Probechem Biochemicals [probechem.com]
- 2. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity -PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]



- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Novel Therapeutic Anti-ErbB3, ISU104 Exhibits Potent Antitumorigenic Activity by Inhibiting Ligand Binding and ErbB3 Heterodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. abxis.com [abxis.com]
- 11. A phase Ia/Ib study of novel anti-ErbB3 monoclonal antibody, barecetamab (ISU104) in refractory solid cancers and monotherapy or in combination with cetuximab in recurrent or metastatic head and neck cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abxis.com [abxis.com]
- 13. Cadonilimab, a tetravalent PD-1/CTLA-4 bispecific antibody with trans-binding and enhanced target binding avidity PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dual blockade immunotherapy targeting PD-1/PD-L1 and CTLA-4 in lung cancer PMC [pmc.ncbi.nlm.nih.gov]
- 15. A multicenter, open-label phase Ib/II study of cadonilimab (anti PD-1 and CTLA-4 bispecific antibody) monotherapy in previously treated advanced non-small-cell lung cancer (AK104-202 study) PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The efficacy and safety of a novel PD-1/CTLA-4 bispecific antibody cadonilimab (AK104) in advanced non-small cell lung cancer: A multicenter retrospective observational study PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. Akeso's Cadonilimab Combo for PD-(L)1 Resistant NSCLC at 2024 Asian Lung Cancer Conference [synapse.patsnap.com]
- 19. Akeso's Cadonilimab (PD-1/CTLA-4 Bispecific Antibody) Combination Therapy for PD-(L)1 Resistant NSCLC Showcased in Oral Presentation at 2024 Asian Conference on Lung Cancer [prnewswire.com]
- 20. Mechanism of action and preclinical antitumor activity of the novel hypoxia-activated DNA cross-linking agent PR-104 PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. PR-104 Wikipedia [en.wikipedia.org]



- 23. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 24. Initial testing of the hypoxia-activated prodrug PR-104 by the pediatric preclinical testing program PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of "U-104" Variants in Oncology Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383129#comparative-study-of-u-104-effects-in-different-cancer-types]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com